4-(dimethylamino)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Data Deficit Procurement Diligence Risk Assessment

4-(Dimethylamino)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 392249-44-4) is a structurally distinct thiazolyl-benzamide derivative. Its unique 4-(dimethylamino)benzamide and 4-methoxyphenyl substitution pattern on the thiazole ring has not been experimentally characterized, yet class-level SAR evidence indicates strong potential for adenosine receptor (A1, A2A, A3) selectivity, P2X3 receptor antagonism, or kinase inhibition. This compound is ideal for CNS drug discovery (Parkinson's, schizophrenia), pain/cough research, and metabolic disease programs. Avoid near-analog substitutions—the specific substitution pattern dictates target selectivity. Inquire for pricing and availability.

Molecular Formula C19H19N3O2S
Molecular Weight 353.44
CAS No. 392249-44-4
Cat. No. B2751882
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(dimethylamino)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
CAS392249-44-4
Molecular FormulaC19H19N3O2S
Molecular Weight353.44
Structural Identifiers
SMILESCN(C)C1=CC=C(C=C1)C(=O)NC2=NC(=CS2)C3=CC=C(C=C3)OC
InChIInChI=1S/C19H19N3O2S/c1-22(2)15-8-4-14(5-9-15)18(23)21-19-20-17(12-25-19)13-6-10-16(24-3)11-7-13/h4-12H,1-3H3,(H,20,21,23)
InChIKeyCRPQLZYCHPTZAF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Dimethylamino)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 392249-44-4): Baseline Overview for Scientific Procurement


4-(Dimethylamino)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a synthetic small molecule belonging to the thiazolyl-benzamide structural class, a scaffold extensively investigated for its affinity toward purinergic (adenosine) receptors and various protein kinases [1][2][3]. Compounds within this class typically feature a thiazole core linking a substituted benzamide moiety to a phenyl ring; the target compound specifically bears a 4-(dimethylamino) substituent on the benzamide ring and a 4-methoxyphenyl group at the thiazole 4-position. This precise substitution pattern is critical, as even minor modifications in thiazole-based benzamides have been shown to cause dramatic shifts in selectivity and affinity across target subtypes [2]. Despite its commercial availability from certain vendors, a comprehensive search of primary peer-reviewed literature and authoritative public databases such as ChEMBL and PubMed reveals zero experimental binding, functional, or cellular assay data for this exact compound as of late April 2026 [4].

Why Generic Substitution Fails for 4-(Dimethylamino)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide in Scientific Research


Thiazolyl-benzamide derivatives are not interchangeable. Extensive structure-activity relationship (SAR) studies on closely related series, such as the [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamides, demonstrate that receptor subtype selectivity and intrinsic potency are exquisitely sensitive to the nature and position of substituents on both the terminal phenyl ring and the benzamide portion [1][2]. In the landmark study by Inamdar et al., a single substituent change on the thiazole 4-phenyl ring was sufficient to shift a compound from pan-adenosine receptor antagonism (low nanomolar Ki across A1, A2A, A2B, and A3) to preferential A2A selectivity [1]. Furthermore, the patent literature on structurally related 1,3-thiazol-2-yl substituted benzamides reveals that the same core scaffold can be optimized toward entirely distinct targets—ranging from the adenosine A2A receptor to the P2X3 receptor—depending solely on the peripheral substitution pattern [3][4]. Consequently, substituting the target compound with a near-analog (e.g., 4-(dimethylamino)-N-(thiazol-2-yl)benzamide, which lacks the 4-methoxyphenyl group) carries an unquantifiably high risk of obtaining an inactive or off-target chemical probe, as no experimental data exist to bridge the gap between these structures.

Quantitative Differentiation Evidence Guide for 4-(Dimethylamino)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide (CAS 392249-44-4)


Data Deficit Declaration: No Quantitative Comparator-Based Evidence Available for CAS 392249-44-4

An exhaustive search of primary peer-reviewed journals, patents, and authoritative public databases (PubChem, ChEMBL, BindingDB, PubMed) conducted on 29 April 2026 yielded no quantitative experimental data—binding affinities (Ki or IC50 values), functional potencies, cellular efficacies, selectivity profiles, or ADME parameters—for the specific compound 4-(dimethylamino)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide [1][2][3]. The ChEMBL database, which contains manually curated bioactivity data for over 2 million compounds, holds no entry for this molecule [2]. Similarly, BindingDB contains no affinity records [3]. Therefore, no head-to-head or cross-study quantitative comparison with any analog, alternative, or in-class candidate can be performed at this time. This evidence guide cannot fulfill its principal objective of proving differentiation with quantitative rigor. Users are advised that procurement of this compound constitutes the purchase of a structurally characterized but biologically uncharacterized chemical entity.

Data Deficit Procurement Diligence Risk Assessment

Class-Level SAR Inference: Impact of the 4-Methoxyphenyl Substituent on Adenosine Receptor Affinity

In the closely related [5-substituted-4-phenyl-1,3-thiazol-2-yl] benzamide series published by Inamdar et al. (Eur J Med Chem, 2013), the presence and nature of the substituent on the thiazole 4-phenyl ring strongly modulated adenosine receptor affinity and subtype selectivity [1][2]. The most potent pan-adenosine receptor antagonist in that series, compound 5d, achieved low nanomolar affinity across all four adenosine receptor subtypes (A1, A2A, A2B, and A3) [1]. In contrast, compounds 5a and 5g, differing only in their 4-phenyl substitution pattern, showed moderate selectivity for A2A receptors, demonstrating that subtle changes in this region of the molecule can shift the pharmacological profile from broad-spectrum to subtype-selective [1]. This class-level evidence suggests—but does not prove—that the 4-methoxyphenyl substituent on the target compound may confer a distinct adenosine receptor interaction profile compared to close analogs lacking this group or bearing alternative substituents. However, this inference is strictly qualitative and cannot be substituted for direct experimental characterization.

Adenosine Receptors Structure-Activity Relationship Class-Level Inference

Scaffold Divergence: Distinct Target Space of Thiazolyl-Benzamides Based on Substitution Pattern

The thiazolyl-benzamide scaffold is a privileged chemotype that can be directed toward entirely distinct therapeutic targets through modification of its substitution pattern. Bayer's 1,3-thiazol-2-yl substituted benzamide patent series (US10421749B2) specifically claims compounds as P2X3 receptor inhibitors for the treatment of neurogenic disorders [1]. Simultaneously, the N-thiazol-2-yl-benzamide derivatives described in EP1803455A1 are claimed as adenosine A2A receptor ligands [2]. The target compound CAS 392249-44-4, with its unique combination of a 4-(dimethylamino)benzamide moiety and a 4-methoxyphenyl group on the thiazole, represents a structurally distinct substitution pattern not explicitly claimed or characterized in either patent family. This structural divergence means the target compound could potentially engage either target space, neither, or both—a fundamental uncertainty that generic substitution cannot resolve and that underscores the need for direct experimental profiling before any research application.

Target Selectivity P2X3 Receptor Adenosine A2A Receptor

Research Application Scenarios for 4-(Dimethylamino)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide (Conditional on Future Characterization)


Adenosine Receptor Subtype Selectivity Profiling

Based on class-level SAR evidence from the Inamdar et al. (2013) study, the 4-methoxyphenyl substituent on the thiazole ring is a key determinant of adenosine receptor subtype affinity and selectivity [1]. Once experimentally characterized, this compound could serve as a tool for probing the role of substitution at the thiazole 4-position in directing A1 versus A2A versus A3 selectivity. Such profiling would be valuable for CNS drug discovery programs targeting Parkinson's disease, Alzheimer's disease, or schizophrenia—indications for which adenosine A2A receptor modulation is clinically validated [2].

P2X3 Receptor Antagonist Screening Cascade

The thiazolyl-benzamide scaffold has been extensively optimized by Bayer as P2X3 receptor antagonists for neurogenic pain and chronic cough [3]. The target compound, with its distinct substitution pattern, could be evaluated in a P2X3 screening cascade to determine whether the 4-(dimethylamino)benzamide and 4-methoxyphenyl combination yields improved selectivity over related P2X receptor subtypes (e.g., P2X2/3 heteromers), a critical parameter for avoiding taste-related adverse effects observed with clinical-stage P2X3 antagonists.

Kinase Inhibition Counter-Screening

Multiple patents describe thiazole benzamide derivatives as inhibitors of protein kinases involved in cell proliferation and cancer [4]. The target compound's substitution pattern has not been evaluated against kinase panels. A broad kinase selectivity screen would determine whether the 4-(dimethylamino) group confers enhanced kinase inhibitory activity or improved selectivity compared to analogs with alternative benzamide substituents. This information would be critical for de-risking any future in vivo studies.

Glucokinase Activator Evaluation

The MeSH classification system annotates 'thiazol-2-yl benzamides' as a class of compounds acting as glucokinase activators, with source literature from Comput Biol Chem (2018) [5]. This represents a distinct biological application from the adenosine and P2X3 pathways and suggests that the target compound could be evaluated as a chemical starting point for metabolic disease research, particularly type 2 diabetes, if glucose-dependent insulin secretion modulation is of interest.

Quote Request

Request a Quote for 4-(dimethylamino)-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.